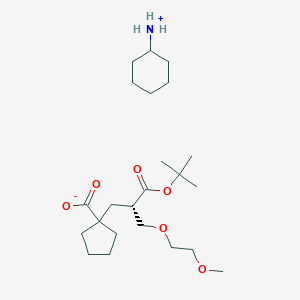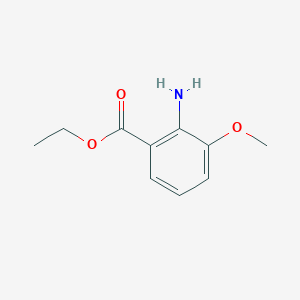![molecular formula C11H10O B062755 Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) CAS No. 171258-00-7](/img/structure/B62755.png)
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) is a chemical compound that belongs to the class of alpha-phenylacetonitriles. It is also known as propargylphenylketone or 3-phenyl-2-propyn-1-one. This compound has a molecular formula of C11H8O and a molecular weight of 156.18 g/mol. Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects through the inhibition of specific enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to inhibit the growth and replication of bacterial cells, which may contribute to its antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) in lab experiments is its potential to exhibit antimicrobial and anticancer activity. This compound may be useful in the development of new drugs or treatments for various diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound for use in humans.
Direcciones Futuras
There are several future directions for research on Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI). One area of future research could be the development of new drugs or treatments based on the antimicrobial and anticancer activity of this compound. Additionally, further studies could be conducted to determine the safety and efficacy of this compound for use in humans. Finally, research could be conducted to investigate the mechanism of action of this compound and to identify specific enzymes and proteins that may be targeted by this compound.
Métodos De Síntesis
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) can be synthesized through the reaction of propargyl bromide with 2-acetylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of propargylphenylboronic acid, which is then oxidized to form ethanone, 1-[2-(1-propynyl)phenyl]-(9CI).
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have potential anticancer activity against various cancer cell lines, including breast cancer and lung cancer cells.
Propiedades
Número CAS |
171258-00-7 |
|---|---|
Nombre del producto |
Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI) |
Fórmula molecular |
C11H10O |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
1-(2-prop-1-ynylphenyl)ethanone |
InChI |
InChI=1S/C11H10O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,1-2H3 |
Clave InChI |
RFCFSNWVVVNBPP-UHFFFAOYSA-N |
SMILES |
CC#CC1=CC=CC=C1C(=O)C |
SMILES canónico |
CC#CC1=CC=CC=C1C(=O)C |
Sinónimos |
Ethanone, 1-[2-(1-propynyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



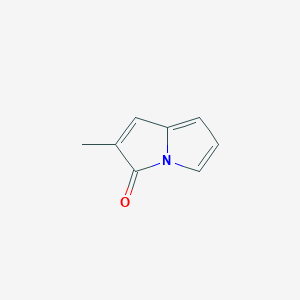
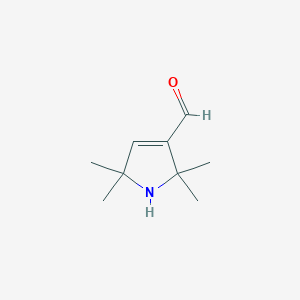
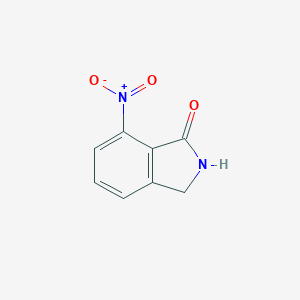
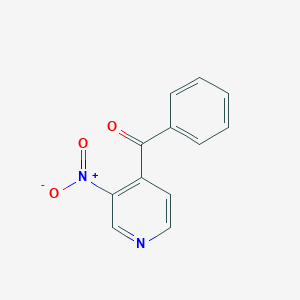
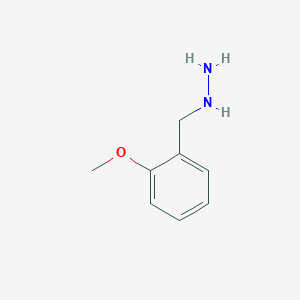
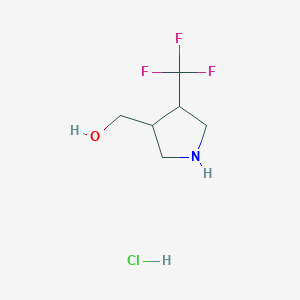
![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)
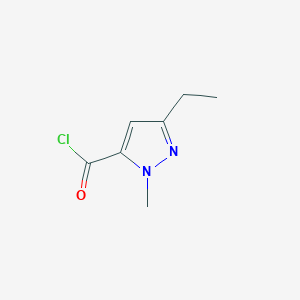
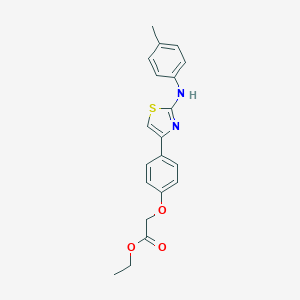
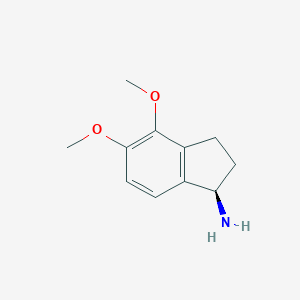
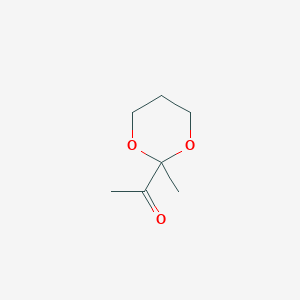
![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)
